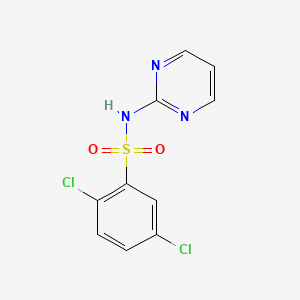

Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound features a sulfonamide group attached to a benzene ring, with two chlorine atoms at the 2 and 5 positions and a pyrimidin-2-yl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 2-aminopyrimidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyrimidine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 5 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: The pyrimidin-2-yl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted benzenesulfonamides with various functional groups.

Oxidation: Benzenesulfonic acids.

Reduction: Benzenesulfinamides.

Scientific Research Applications

2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

Biological Studies: The compound is used in studies to understand the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.

Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidin-2-yl group can enhance binding affinity and specificity towards the target. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

2,5-Dichlorobenzenesulfonamide: Lacks the pyrimidin-2-yl group, making it less specific in its biological activity.

N-(Pyrimidin-2-yl)benzenesulfonamide: Lacks the chlorine atoms, which may affect its reactivity and binding properties.

2,5-Dichloro-N-(pyridin-2-yl)benzenesulfonamide: Contains a pyridin-2-yl group instead of a pyrimidin-2-yl group, which may alter its binding affinity and specificity.

Uniqueness

2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the pyrimidin-2-yl group. This combination enhances its reactivity and specificity towards biological targets, making it a valuable compound in medicinal chemistry and chemical biology.

Biological Activity

Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl- (CAS Number: 88522-26-3) is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring, with dichloro substitutions and a pyrimidinyl moiety. Its potential applications include antimicrobial and anticancer activities, making it a subject of various scientific investigations.

The synthesis of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. The reaction conditions are optimized to achieve high yields and purity through recrystallization or column chromatography .

Chemical Structure:

- Molecular Formula: C10H8Cl2N2O2S

- Molecular Weight: 295.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The presence of the pyrimidin-2-yl group enhances binding affinity and specificity towards these targets .

Antimicrobial Activity

Research has shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties against various pathogens. A study evaluated several derivatives against Gram-positive bacteria, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 4a | E. coli | 6.67 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

| 4d | B. subtilis | 6.72 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.87 to 12.91 μM, showing significant selectivity towards cancer cells compared to non-cancerous cells .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 72 | MDA-MB-231 | 0.126 |

| MCF7 | 17.02 |

Case Studies

- Antiviral Activity: A derivative of benzenesulfonamide was tested for antiviral activity against influenza viruses, showing a reduction in viral load in infected mice and demonstrating a favorable safety profile at doses up to 40 mg/kg .

- In Vivo Toxicity Studies: Toxicity assessments indicated that certain derivatives exhibited low toxicity levels when administered orally in murine models, supporting their potential clinical applications .

Properties

CAS No. |

88522-26-3 |

|---|---|

Molecular Formula |

C10H7Cl2N3O2S |

Molecular Weight |

304.15 g/mol |

IUPAC Name |

2,5-dichloro-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H7Cl2N3O2S/c11-7-2-3-8(12)9(6-7)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |

InChI Key |

XVCRJNXQICMDCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.